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Deoxyguanylyl-(3'-5')-guanosine - 15180-30-0

Deoxyguanylyl-(3'-5')-guanosine

Catalog Number: EVT-1189129
CAS Number: 15180-30-0
Molecular Formula: C20H25N10O10P
Molecular Weight: 596.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Deoxyguanylyl-(3'-5')-guanosine is derived from deoxyguanosine, a nucleoside that forms part of DNA. It can be synthesized through various chemical methods, often involving the manipulation of phosphoramidite derivatives of nucleosides. This compound is classified under the broader category of nucleotides, which are the building blocks of nucleic acids.

Synthesis Analysis

The synthesis of deoxyguanylyl-(3'-5')-guanosine typically involves several key steps:

  1. Protection of Functional Groups: The hydroxyl groups on the sugar moiety are protected to prevent unwanted reactions during synthesis. Common protecting groups include dimethoxytrityl (DMT) for the 5'-hydroxyl group.
  2. Phosphoramidite Chemistry: The synthesis often employs phosphoramidite chemistry, where deoxyguanosine derivatives are converted into phosphoramidites that can be easily coupled to form oligonucleotides. This process generally involves:
    • Treating deoxyguanosine with trimethylsilyl imidazole to form a protected intermediate.
    • Using reagents like diisopropylazodicarboxylate and triphenylphosphine to facilitate the coupling reactions .
  3. Coupling Reactions: The protected phosphoramidites are then coupled in a stepwise manner to create longer oligonucleotide chains, with careful monitoring of reaction conditions such as temperature and pH to optimize yields.
  4. Deprotection: After synthesis, protecting groups are removed to yield the final product, which can be purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for further applications .
Molecular Structure Analysis

The molecular structure of deoxyguanylyl-(3'-5')-guanosine consists of two guanine bases linked by a ribose sugar through a phosphate group. Key structural features include:

  • Guanosine Units: Each unit contains a guanine base attached to a deoxyribose sugar.
  • Phosphodiester Bond: The two units are connected via a phosphodiester bond between the 3' hydroxyl group of one deoxyribose and the 5' phosphate group of another.
  • Chemical Formula: The chemical formula for deoxyguanylyl-(3'-5')-guanosine is C10H12N5O7PC_{10}H_{12}N_5O_7P, indicating its complex structure involving carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms.

Structural Data

  • Molecular Weight: Approximately 307.24 g/mol.
  • NMR Spectroscopy: Nuclear magnetic resonance spectroscopy can provide insights into the conformational dynamics and interactions within the molecule.
Chemical Reactions Analysis

Deoxyguanylyl-(3'-5')-guanosine participates in several important chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release free guanosine and phosphate.
  2. Polymerization: It serves as a substrate for DNA polymerases during DNA synthesis, where it is incorporated into growing DNA strands.
  3. Phosphorylation Reactions: It can undergo phosphorylation to form triphosphate derivatives, which are crucial for energy transfer in cellular processes.

These reactions are critical for maintaining cellular functions and facilitating genetic information transfer.

Mechanism of Action

The mechanism of action for deoxyguanylyl-(3'-5')-guanosine primarily involves its role in nucleic acid synthesis:

  • Incorporation into DNA/RNA: During replication or transcription, DNA polymerases recognize deoxyguanylyl-(3'-5')-guanosine as a substrate, incorporating it into the growing strand based on complementary base pairing rules.
  • Signal Transduction: As part of signaling pathways, it can act as a second messenger or participate in other regulatory mechanisms within cells.

This active participation underscores its importance in both genetic fidelity and cellular communication.

Physical and Chemical Properties Analysis

Deoxyguanylyl-(3'-5')-guanosine exhibits several notable physical and chemical properties:

These properties influence its behavior in biological systems and during laboratory manipulations.

Applications

Deoxyguanylyl-(3'-5')-guanosine has numerous scientific applications:

  1. Nucleic Acid Synthesis: Used as a building block in synthetic biology for creating custom DNA sequences.
  2. Diagnostics: Plays a role in molecular diagnostics where specific sequences need to be amplified or detected.
  3. Research Tools: Employed in studies involving gene expression regulation, enzyme kinetics, and structural biology.

The versatility of this compound makes it invaluable in both research and clinical applications, contributing significantly to advancements in biotechnology and molecular biology.

Chemical Identity & Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 2'-deoxyguanylyl-(3'→5')-2'-deoxyguanosine, precisely defining the connectivity between monomeric units. Its molecular formula is C20H25N10O10P [1] [6], with a molecular weight of 596.45 g/mol. This formula reflects the union of two deoxyguanosine nucleotides, each contributing a purine base (guanine), a deoxyribose sugar, and a bridging phosphate group.

Key atomic contributions include:

  • Guanine moieties: Two C5H5N5O units providing hydrogen-bonding capability
  • Deoxyribose sugars: Two C5H10O3 units with characteristic 2'-deoxygenation
  • Phosphate linkage: A central PO4 group enabling covalent interconnection

Table 1: Elemental Composition Analysis

ComponentAtomsContribution to Formula
Guanine BasesC10H10N10O2Two heterocyclic aromatic systems
Deoxyribose SugarsC10H18O6Two pentose sugars lacking 2'-OH
PhosphodiesterPO4Anhydride linkage with formal negative charge
AdjustmentH-3Account for dehydration during bond formation

The molecule exhibits predicted physicochemical properties including a density of 2.32±0.1 g/cm³ and pKa of 1.37±0.50 [6], indicative of its highly polar character and acidity consistent with phosphate-containing biomolecules.

Atomic-Level Configuration: Phosphodiester Linkage & Sugar Conformation

The defining structural feature of deoxyguanylyl-(3'-5')-guanosine is the phosphodiester bond bridging the 3'-carbon of one deoxyribose to the 5'-carbon of the adjacent deoxyribose [7]. This linkage forms via a condensation reaction between the 3'-hydroxyl of the 5'-nucleotide and the 5'-phosphate of the 3'-nucleotide, releasing a water molecule. The resulting bond exhibits partial double-bond character (P=O) with tetrahedral phosphorus geometry [5].

The deoxyribose sugars adopt specific conformations critical to DNA topology:

  • Sugar puckering: Predominantly C2'-endo or C3'-endo configurations, influencing groove dimensions
  • Glycosidic torsion angle: Anti conformation (~ -140°) positioning guanine bases away from the sugar ring
  • Lack of 2'-hydroxyl: The defining distinction from RNA analogs, reducing hydrolytic susceptibility and enabling B-form helix formation [2] [7]

Table 2: Key Conformational Parameters

Structural ElementPreferred ConfigurationFunctional Significance
Phosphodiester Bond3'-5' LinkageDefines nucleic acid directionality (5'→3')
Backbone Dihedralsα,β,γ,ε,ζ in gauche⁻/trans domainsDetermines helical rise and base stacking
Guanine OrientationAnti glycosidic bondOptimizes base pairing with cytosine
Sugar PuckerC2'-endo (B-DNA favored)Controls helical diameter and flexibility

The guanine bases participate in radical chemistry when oxidized, forming tautomeric guanyl radicals: G(N1-H)• (loss from N1) and G(N2-H)• (loss from N2) [9]. These transient species exhibit distinct spin distributions – G(N1-H)• localizes unpaired electrons at N3/O6/C5/C8, while G(N2-H)• concentrates spin density at N3/C5/C8/N2 [9]. This influences their subsequent reactivity in oxidative damage pathways.

Crystallographic Data and 3D Molecular Modeling

While direct crystal structure data for deoxyguanylyl-(3'-5')-guanosine is limited in the provided sources, analogous dinucleotides provide insight into its three-dimensional organization. The calcium salt of guanylyl-(3'-5')-cytidine crystallizes in space group P21 with defined helical parameters [10]. Computational modeling via platforms like MolView enables interactive visualization of dGpdG using molecular mechanics force fields [4].

Key structural features observable through modeling include:

  • Base stacking distance: Approximately 3.4 Å between consecutive guanine rings
  • Helical twist: ~30-36° rotation per dinucleotide step
  • Backbone torsion angles: α (O3'-P-O5'-C5') ≈ -60°, β (P-O5'-C5'-C4') ≈ 180°
  • Minor groove width: Narrower in homopurine sequences compared to alternating purine-pyrimidine steps

Advanced computational techniques incorporate solvation effects and electrostatic potentials, revealing:

  • The phosphate group carries substantial negative charge density (-1.2e to -1.5e)
  • Hydration shells form preferentially around phosphate oxygens and guanine carbonyls
  • Base stacking energies for dGpdG exceed those of heterosequential dinucleotides due to purine surface area

Comparative Analysis with Guanosine Derivatives

Deoxyguanylyl-(3'-5')-guanosine exhibits distinct properties when compared to structurally related compounds:

Versus Deoxyguanylyl-(3'-5')-deoxyadenosine (dGpdA):

  • Molecular formula: dGpdG (C20H25N10O10P) vs. dGpdA (C20H25N10O9P) [1] [3]
  • Base pairing: dGpdG self-complementarity enables unusual structures like DNA hairpins vs. standard Watson-Crick pairing in dGpdA
  • Oxidation potential: Guanine has lower reduction potential (E° ≈ 1.29 V vs. NHE) than adenine (E° ≈ 1.42 V) [9], making dGpdG more oxidation-prone

Versus Riboguanylyl-(3'-5')-guanosine (GpG):

  • Sugar configuration: 2'-deoxyribose eliminates the 2'-hydroxyl, fundamentally altering conformation and reactivity
  • Helical preference: dGpdG favors B-form helices, while GpG stabilizes A-form RNA duplexes
  • Hydrolytic stability: Absence of 2'-OH in dGpdG increases resistance to alkaline cleavage compared to GpG

Versus Cyclic Guanosine Monophosphate (cGMP):

  • Bond connectivity: Linear 3'-5' phosphodiester vs. intramolecular 3'-5' cyclic ester
  • Biological role: dGpdG serves as structural DNA component vs. cGMP's secondary messenger function
  • Flexibility: Constrained conformation in cGMP vs. rotational freedom in dGpdG dinucleotide

The guanine radical chemistry further distinguishes deoxyguanylyl-(3'-5')-guanosine from derivatives:

  • In single nucleotides, deprotonation of G•+ occurs primarily at N1 (pKa ≈ 3.9) yielding G(N1-H)•
  • Within oligonucleotides, sequence context influences tautomer distribution – G(N2-H)• becomes significant in duplex environments [9]
  • Radical migration through π-stacked guanines enables long-range charge transfer in multi-guanine sequences, a phenomenon less efficient in mixed-base systems [9]

This comprehensive structural analysis establishes deoxyguanylyl-(3'-5')-guanosine as a chemically unique entity with distinctive conformational behavior and reactivity patterns that underpin its biological significance in nucleic acid architecture and oxidative damage pathways.

Properties

CAS Number

15180-30-0

Product Name

Deoxyguanylyl-(3'-5')-guanosine

IUPAC Name

[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C20H25N10O10P

Molecular Weight

596.4 g/mol

InChI

InChI=1S/C20H25N10O10P/c21-19-25-15-13(17(33)27-19)23-5-29(15)11-1-7(32)10(39-11)4-37-41(35,36)40-8-2-12(38-9(8)3-31)30-6-24-14-16(30)26-20(22)28-18(14)34/h5-12,31-32H,1-4H2,(H,35,36)(H3,21,25,27,33)(H3,22,26,28,34)/t7-,8?,9+,10+,11+,12+/m0/s1

InChI Key

KGXGIPRRDQWVET-CBJMTSFPSA-N

SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C5N=C(NC6=O)N)O

Synonyms

deoxyguanylyl-(3'-5')-guanosine

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C5NC(=NC6=O)N)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OC4C[C@@H](O[C@@H]4CO)N5C=NC6=C5NC(=NC6=O)N)O

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